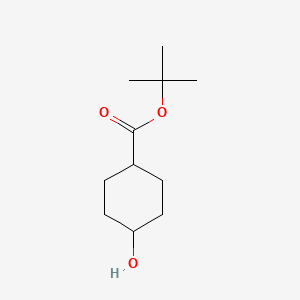

tert-Butyl 4-hydroxycyclohexanecarboxylate

Description

Significance in Modern Organic Synthesis

The utility of tert-butyl 4-hydroxycyclohexanecarboxylate in modern organic synthesis stems from its role as a valuable synthetic intermediate. smolecule.com It is particularly employed in medicinal chemistry and pharmaceutical research as a precursor for constructing molecules with potential biological activity. smolecule.comgoogle.com The structural rigidity of the cyclohexane (B81311) core combined with its specific functionalization pattern makes it an attractive starting material for designing novel compounds. smolecule.com

The tert-butyl ester group is a key feature, serving as a protecting group for the carboxylic acid functionality. This group is stable under a variety of reaction conditions but can be removed later in a synthetic sequence under specific acidic conditions. smolecule.com This allows chemists to perform reactions on the hydroxyl group, such as oxidation or substitution, without affecting the carboxylic acid moiety. smolecule.com For instance, the hydroxyl group can be oxidized to yield tert-butyl 4-oxocyclohexanecarboxylate (B1232831), a ketone derivative that can undergo further reactions. smolecule.comnih.gov

The compound's bifunctionality enables its use in the synthesis of diverse target molecules. It provides a 1,4-disubstituted cyclohexane framework that is a common motif in many biologically active compounds and materials. smolecule.com Researchers leverage this pre-functionalized ring system to streamline synthetic routes, reducing the number of steps required to build complex structures. csmres.co.uk

| Property | Value |

| IUPAC Name | tert-butyl 4-hydroxycyclohexane-1-carboxylate |

| CAS Number | 869193-57-7 |

| Molecular Formula | C₁₁H₂₀O₃ |

| Molecular Weight | 200.27 g/mol |

| Synonyms | tert-Butyl trans-4-hydroxycyclohexanecarboxylate, trans-4-Hydroxycyclohexanecarboxylic acid tert-butyl ester |

Contextualization within Cyclohexane Chemistry

This compound is an excellent model for illustrating fundamental principles of cyclohexane chemistry, particularly conformational analysis. The cyclohexane ring predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain. In a substituted cyclohexane, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

A critical aspect of this molecule is the presence of the bulky tert-butyl group. Due to its significant steric demand, a tert-butyl group strongly disfavors the axial position, which would result in significant steric clashes known as 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. libretexts.orgpressbooks.pub Consequently, the tert-butyl group effectively "locks" the cyclohexane ring in a conformation where it occupies an equatorial position. pressbooks.pub

This conformational preference dictates the stereochemistry of the molecule's most stable form. For the trans isomer (trans-tert-butyl 4-hydroxycyclohexanecarboxylate), the most stable conformation places both the large tert-butyl ester group and the hydroxyl group in equatorial positions, minimizing steric strain. libretexts.org In the cis isomer, one group must be axial while the other is equatorial. Given the overwhelming preference of the tert-butyl group for the equatorial position, the hydroxyl group is forced into the axial position in the most stable chair conformation of the cis isomer. libretexts.org The stereochemical outcome of syntheses involving this compound is thus heavily influenced by the principles of conformational analysis, making it a subject of interest in stereoselective synthesis. smolecule.com

| Research Finding | Significance |

| Role as a Synthetic Intermediate | Utilized as a precursor in the synthesis of complex molecules, particularly in pharmaceutical research. smolecule.com |

| Protecting Group Functionality | The tert-butyl ester protects the carboxylic acid, allowing for selective reactions at the hydroxyl group. smolecule.com |

| Conformational Locking | The bulky tert-butyl group preferentially occupies the equatorial position, influencing the stereochemistry and reactivity of the molecule. pressbooks.pub |

| Stereoisomerism | Exists as cis and trans isomers, with the trans isomer generally being more stable due to both substituents occupying equatorial positions in the chair conformation. smolecule.comlibretexts.org |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-hydroxycyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h8-9,12H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSANBPTBLEQMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCC(CC1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches

Classical and Established Synthetic Routes

The foundational methods for synthesizing tert-butyl 4-hydroxycyclohexanecarboxylate typically involve straightforward, well-established chemical transformations. These routes prioritize accessibility and efficiency, often starting from readily available precursors.

Esterification Reactions

The most direct and common method for the synthesis of this compound is the esterification of 4-hydroxycyclohexanecarboxylic acid with a tert-butyl source. The Fischer-Speier esterification is a primary example of this approach, where the carboxylic acid reacts with an excess of tert-butanol (B103910) under acidic conditions. smolecule.commasterorganicchemistry.com

The reaction is an equilibrium process, typically driven toward the product by using the alcohol as the solvent and/or by removing the water that is formed. masterorganicchemistry.commasterorganicchemistry.com Common acid catalysts for this transformation include sulfuric acid (H₂SO₄) and tosic acid (TsOH). smolecule.commasterorganicchemistry.com The mechanism involves protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity, followed by nucleophilic attack from the tert-butanol. masterorganicchemistry.commasterorganicchemistry.com

Key Features of Fischer Esterification:

| Feature | Description |

|---|---|

| Reactants | 4-Hydroxycyclohexanecarboxylic acid, tert-butanol |

| Catalyst | Strong acid (e.g., H₂SO₄, TsOH) |

| Conditions | Typically heated in excess alcohol |

| Byproduct | Water |

| Mechanism | Acid-catalyzed nucleophilic acyl substitution |

Multi-step Linear Syntheses

Multi-step syntheses allow for the construction of the target molecule from more fundamental starting materials, often providing a route to the necessary 4-hydroxycyclohexanecarboxylic acid precursor. A notable linear synthesis begins with p-hydroxybenzoic acid. google.com

This process involves the following key steps:

Hydrogenation: The aromatic ring of p-hydroxybenzoic acid is reduced to a cyclohexane (B81311) ring. This is typically achieved under high pressure with a hydrogen source and a catalyst, such as ruthenium on carbon (Ru/C). This step produces a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid. google.com

Isomerization: The resulting mixture of isomers is often enriched in the desired trans isomer through an isomerization reaction. This can be accomplished by heating the mixture with a sodium alkoxide, such as sodium ethoxide, in an alcoholic solvent. This process can increase the content of the trans isomer to over 90%. google.com

Esterification: The isomerically enriched 4-hydroxycyclohexanecarboxylic acid is then esterified with a tert-butyl group, as described in the esterification section, to yield the final product.

This multi-step approach offers the advantage of starting from a widely available and inexpensive aromatic compound.

Stereoselective and Enantioselective Synthesis

Control over the stereochemistry of the 1,4-disubstituted cyclohexane ring is crucial, as the cis and trans isomers possess different physical properties and reactivity. Advanced synthetic strategies focus on selectively producing a specific stereoisomer.

Diastereoselective Control in Cyclohexane Ring Formation or Modification

Achieving diastereoselective control is central to producing either the cis or trans isomer of this compound. The stereochemical outcome is often determined during the synthesis of the cyclohexane ring itself or through modification of a pre-existing ring.

For instance, the reduction of a 4-oxocyclohexanecarboxylate (B1232831) precursor can be controlled to favor one diastereomer. The choice of reducing agent and reaction conditions dictates whether the incoming hydride attacks from the axial or equatorial face of the ketone, leading to a predominance of the corresponding trans or cis alcohol.

Furthermore, cascade reactions, such as a Michael-aldol reaction, can be employed to construct highly substituted cyclohexanone (B45756) precursors with a high degree of diastereoselectivity. beilstein-journals.orgnih.gov These precursors can then be further transformed into the desired 4-hydroxycyclohexanecarboxylate.

Enantioselective Synthesis using Chiral Auxiliaries or Catalysts

When enantiomerically pure this compound is required, enantioselective methods must be employed. This involves introducing chirality into the synthesis in a controlled manner.

One common strategy is the use of a chiral auxiliary . wikipedia.orgnumberanalytics.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgscielo.org.mxsigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed. wikipedia.orgsigmaaldrich.com For example, a prochiral cyclohexanone precursor could be derivatized with a chiral auxiliary, followed by a diastereoselective reaction (like an alkylation or reduction), and subsequent removal of the auxiliary to yield an enantiomerically enriched product.

Alternatively, chiral catalysts can be used. Asymmetric hydrogenation, for instance, can be performed on an unsaturated precursor. The use of a chiral metal catalyst, such as one based on rhodium or ruthenium with chiral ligands, can stereoselectively reduce a double bond in the ring, establishing the desired stereocenters. For example, a stereoselective Crabtree hydrogenation has been used in the synthesis of a related chiral cyclohexanedicarboxylate derivative. nih.gov

Comparison of Enantioselective Strategies:

| Strategy | Method | Advantages |

|---|---|---|

| Chiral Auxiliary | Covalently bonded chiral molecule guides reaction stereochemistry. scielo.org.mx | Reliable, versatile, high degree of stereocontrol. numberanalytics.com |

| Chiral Catalyst | Chiral catalyst creates a chiral environment for the reaction. | High turnover, atom-economical. |

Control of Cis/Trans Isomerism

The relative orientation of the hydroxyl and tert-butoxycarbonyl groups on the cyclohexane ring defines the cis and trans isomers. The chair conformation of the cyclohexane ring means these substituents can occupy axial or equatorial positions. The trans isomer, with both bulky groups in the more stable equatorial positions, is generally the thermodynamically favored product. smolecule.com

Control over the cis/trans ratio can be achieved through several methods:

Starting Material Control: The stereochemistry of the final product is often dictated by the stereochemistry of the starting 4-hydroxycyclohexanecarboxylic acid. smolecule.com

Thermodynamic Equilibration: As mentioned previously, a mixture of cis and trans isomers can be isomerized to favor the more stable trans product. This is often achieved under basic conditions, for example, by using a sodium alkoxide catalyst which facilitates epimerization at the carbon bearing the carboxylate group. google.com Acidic conditions used during esterification can also promote interconversion between isomers. smolecule.com

Catalytic Epimerization: Catalytic methods can also be employed. For instance, Raney-Ni has been used as a catalyst for the dehydrogenation and hydrogenation of a similar compound, N-(4-hydroxycyclohexyl) acetamide, to achieve cis-trans epimerization and enrich the trans isomer. researchgate.net It is important to note that the cis isomer of 4-hydroxycyclohexanecarboxylic acid can readily form a lactone upon heating, whereas the trans isomer cannot due to the large distance between the reacting groups, a factor that can be exploited in purification schemes. chegg.com

Advanced Catalytic Methods for Synthesis

The synthesis of this compound and its derivatives has benefited significantly from modern catalytic methods. These approaches offer superior control over selectivity and efficiency compared to classical stoichiometric reactions.

Transition Metal Catalysis

Transition metal catalysis provides powerful tools for the construction and functionalization of the cyclohexyl core. Catalysts based on palladium, iridium, and rhodium are instrumental in achieving high stereoselectivity and yield.

A notable strategy involves the stereoselective hydrogenation of a cyclohexene (B86901) precursor. For instance, the synthesis of a related chiral synthon, 1-(tert-butyl) 4-methyl (1R,2S,4R)-2-methylcyclohexane-1,4-dicarboxylate, utilizes a stereoselective Crabtree hydrogenation. nih.gov This reaction, employing an iridium-based catalyst, is renowned for its ability to direct the addition of hydrogen from a specific face of the molecule, thereby controlling the stereochemistry of the resulting saturated ring. A similar approach can be envisioned for the synthesis of specific isomers of this compound by hydrogenating a corresponding unsaturated precursor.

Palladium-catalyzed reactions are also pivotal. For example, palladium-catalyzed methoxycarbonylation of an enol triflate derived from a Hagemann's ester derivative has been used to construct a differentially protected diester, which is a key intermediate for more complex molecules. nih.gov This highlights the utility of palladium catalysis in building the core carboxylated cyclohexane structure. Other powerful transition metal-catalyzed reactions, such as C-H bond functionalization, offer pathways to derivatize the cyclohexane ring directly, providing access to a wide array of analogues. berkeley.edu

Table 1: Examples of Transition Metal-Catalyzed Reactions in Related Syntheses

| Catalytic System | Reaction Type | Application | Key Feature |

|---|---|---|---|

| Iridium (Crabtree's Catalyst) | Stereoselective Hydrogenation | Synthesis of specific stereoisomers from unsaturated precursors. | High facial selectivity guided by directing groups. |

| Palladium (e.g., PdCl₂(dppf)) | Methoxycarbonylation | Introduction of ester functionality onto the cyclohexane ring. | Forms C-C bonds with carbon monoxide and an alcohol. |

Organocatalysis in Stereoselective Routes

Asymmetric organocatalysis, which utilizes small, chiral organic molecules to catalyze reactions, has emerged as a cornerstone of stereoselective synthesis. beilstein-journals.org This approach avoids the use of metals and often proceeds under mild conditions. For the synthesis of chiral cyclohexanes, organocatalysts can establish key stereocenters with high enantioselectivity.

The synthesis of enantiomerically pure precursors to this compound can be achieved through organocatalytic Michael additions. For instance, a chiral cinchona-squaramide organocatalyst can promote the conjugate addition of a nucleophile to a cyclohexenone derivative. beilstein-journals.org This step creates a chiral center, and the subsequent reduction of the ketone and manipulation of the functional groups can lead to the desired stereoisomer of the final product. Proline and its derivatives are another class of highly effective organocatalysts for intramolecular aldol (B89426) reactions, which can be used to construct the substituted cyclohexane ring with excellent stereocontrol. uniroma1.it

The design of the organocatalyst is crucial for success. The steric and electronic properties of the catalyst, such as the bulky substituents on a cinchona alkaloid or the specific acid co-catalyst used with a prolinamide, directly influence the stereochemical outcome of the reaction. uniroma1.itresearchgate.net

Photoredox Catalysis and Radical Chemistry in its Derivatization or Related Syntheses

Photoredox catalysis harnesses the energy of visible light to generate reactive radical intermediates via single-electron transfer (SET) processes. nih.gov This strategy has opened new avenues for chemical synthesis, particularly in the functionalization of C-H bonds that are typically unreactive.

While not a primary method for the bulk synthesis of the parent compound, photoredox catalysis is exceptionally well-suited for the late-stage derivatization of this compound. By selecting an appropriate photocatalyst (e.g., based on iridium or ruthenium) and a radical precursor, specific C-H bonds on the cyclohexane ring can be targeted for functionalization. nih.gov

Potential derivatization reactions include:

C-H Arylation: A photoredox cycle can generate an aryl radical that adds to the cyclohexane ring, creating a new C-C bond. nih.gov

Thiol-ene Reactions: The hydroxyl or ester group could be converted into an alkene, which can then undergo a photoredox-catalyzed radical thiol-ene reaction to introduce sulfur-containing functional groups. beilstein-journals.orgalbany.edu

C-H Chlorination: Under aerobic photocatalytic conditions, C-H bonds can be converted to C-Cl bonds, providing a handle for further synthetic transformations. nih.gov

These radical-based methods proceed under mild conditions and exhibit high functional group tolerance, making them powerful tools for creating libraries of novel derivatives for research and development.

Biocatalytic and Chemo-Enzymatic Synthesis Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes or whole microbial cells can provide unparalleled stereochemical control in the synthesis of complex molecules.

Enzyme-Mediated Transformations

Isolated enzymes are widely used as catalysts to perform specific, often stereoselective, transformations. In the context of this compound, alcohol dehydrogenases (ADHs) and lipases are particularly relevant.

Commercial alcohol dehydrogenases can be used for the stereoselective reduction of the ketone precursor, tert-butyl 4-oxocyclohexanecarboxylate. By choosing the appropriate ADH, it is possible to selectively produce either the cis- or trans-isomer of the corresponding alcohol with high diastereomeric excess. mdpi.com This enzymatic reduction is a key step in producing isomerically pure products, which is often challenging to achieve with conventional chemical reducing agents.

Lipases can be employed in several ways:

Esterification: A lipase (B570770) could catalyze the esterification of 4-hydroxycyclohexanecarboxylic acid with tert-butanol.

Kinetic Resolution: If a racemic mixture of the final product is synthesized, a lipase can be used to selectively acylate one enantiomer, allowing for the separation of the two. For example, lipase-mediated acetylation of cis-4-(tert-butyl)cyclohexan-1-ol has been demonstrated as an effective resolution strategy. mdpi.com

Table 2: Enzyme-Mediated Synthesis and Resolution

| Enzyme Class | Reaction | Substrate Example | Product Feature |

|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | Asymmetric Reduction | tert-Butyl 4-oxocyclohexanecarboxylate | High stereoselectivity for cis- or trans-isomer. |

Microbial Fermentation and Biotransformation Pathways

While the direct fermentative production of an ester like this compound is uncommon, microbial pathways are highly relevant for producing its core precursor, 4-hydroxycyclohexanecarboxylic acid. This acid has been identified as a compound formed during the fermentation of Spanish-style green olives, indicating that microorganisms possess the metabolic pathways to synthesize this cycloaliphatic structure. researchgate.net

Drawing parallels from established metabolic engineering successes, a potential route for the de novo biosynthesis of 4-hydroxycyclohexanecarboxylic acid from renewable feedstocks like glucose can be proposed. nih.gov This would involve engineering a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, with a synthetic enzyme cascade. researchgate.net Such a pathway could be designed to convert intermediates from central metabolism into the desired cycloaliphatic acid. This bio-based precursor could then be isolated and esterified in a subsequent chemical step to yield the final product, representing a chemo-enzymatic approach. The microbial production of chemicals like 4-hydroxybenzoic acid has already been achieved at high titers, demonstrating the feasibility of this strategy for producing related molecules. nih.govresearchgate.net

Protecting Group Chemistry in Synthesis Schemes

In the multi-step synthesis of complex organic molecules like this compound, protecting groups are indispensable tools. researchgate.netwikipedia.org They serve as temporary masks for reactive functional groups, preventing them from undergoing unwanted side reactions during chemical transformations at other sites on the molecule. wiley.compressbooks.pub An effective protecting group must be easy to introduce, stable under a variety of reaction conditions, and straightforward to remove when its purpose is served. researchgate.netpressbooks.pub

tert-Butyl Ester as a Carboxylic Acid Protecting Group

The tert-butyl group is a prominent and highly effective protecting group for carboxylic acids, frequently employed in organic synthesis. thieme.dethieme-connect.com Its utility stems from the excellent stability of the resulting tert-butyl ester against a wide array of nucleophiles and reducing agents. thieme.dethieme-connect.com This robustness allows for a broad scope of chemical manipulations on other parts of the molecule without affecting the protected carboxyl group.

The formation of a tert-butyl ester is commonly achieved through several methods. These include the acid-catalyzed condensation of the carboxylic acid with tert-butanol or isobutene. thieme.dethieme-connect.com Another approach involves the use of tert-butylating agents such as di-tert-butyl dicarbonate (B1257347) (Boc₂O). thieme-connect.com For instance, the synthesis of this compound can involve the direct esterification of 4-hydroxycyclohexanecarboxylic acid with tert-butyl alcohol under acidic conditions. smolecule.com

Deprotection, or the removal of the tert-butyl group to regenerate the carboxylic acid, is a key advantage of this strategy. It is typically accomplished under acidic conditions. thieme.dethieme-connect.com The mechanism involves the formation of a stable tertiary carbocation, which facilitates the cleavage of the ester bond. While traditionally requiring harsh conditions like strong Brønsted or Lewis acids, milder methods have also been developed. acs.org For example, mild acid hydrolysis can effectively remove the protecting group. ucoz.com This convenient deprotection allows for the timely unmasking of the carboxylic acid functionality for subsequent reaction steps.

Hydroxyl Group Protection and Deprotection Strategies

The hydroxyl group in this compound is another reactive site that often requires protection to prevent unwanted reactions such as oxidation or acetylation during synthesis. cem.com The protection of hydroxyl groups is typically achieved by converting them into ethers or esters, which are generally more stable under various reaction conditions. highfine.comhighfine.com

Common strategies for hydroxyl group protection include the formation of:

Silyl Ethers : These are among the most popular choices due to their ease of formation, stability, and mild removal conditions. highfine.comzmsilane.com Groups like trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS) are frequently used. libretexts.org They are typically stable in non-acidic environments and can be cleaved using acid or a fluoride (B91410) ion source, such as tetra-n-butylammonium fluoride (TBAF). zmsilane.comlibretexts.org The TBDMS group, for instance, can be removed in the presence of an acid or acid salt with a pKa between 1.0 and 3.0. google.com

Alkyl Ethers : Benzyl (Bn) ethers are widely used in sugar and nucleoside chemistry and are removed by hydrogenolysis. highfine.comlibretexts.org Other alkyl ethers, such as the p-methoxybenzyl (PMB) group, can be removed by oxidation, in addition to acid and hydrogenolysis. libretexts.org

Acetals : Groups like tetrahydropyranyl (THP) and methoxymethyl (MOM) ethers are stable to a range of conditions but are sensitive to acid, which is used for their removal. highfine.comzmsilane.comlibretexts.org The protection of diols, which are compounds with two hydroxyl groups, is often achieved by forming cyclic acetals or ketals. highfine.com

The selection of a specific protecting group and the corresponding deprotection method is a critical decision in the synthesis plan, ensuring the integrity of the target molecule throughout the various reaction stages. zmsilane.com

Below is an interactive data table summarizing common protecting groups for hydroxyl functions.

| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability |

| Trimethylsilyl Ether | TMS | Trimethylsilyl chloride, base (e.g., pyridine, triethylamine) | Mild acid or fluoride ions (e.g., TBAF) | Sensitive to acidic conditions |

| tert-Butyldimethylsilyl Ether | TBDMS | tert-Butyldimethylsilyl chloride, base (e.g., imidazole) | Acid or fluoride ions (e.g., TBAF, HF) | More stable than TMS to acid |

| Triisopropylsilyl Ether | TIPS | Triisopropylsilyl chloride, base | Acid or fluoride ions | Very stable to a wide range of conditions |

| Benzyl Ether | Bn | Benzyl bromide or chloride, base (e.g., NaH) | Hydrogenolysis (H₂, Pd/C) | Stable to acid and base |

| p-Methoxybenzyl Ether | PMB | p-Methoxybenzyl chloride, base | Oxidative cleavage (e.g., DDQ), acid, hydrogenolysis | Stable to base |

| Tetrahydropyranyl Ether | THP | Dihydropyran, acid catalyst (e.g., PTSA) | Aqueous acid | Stable to base, organometallics, hydrides |

| Methoxymethyl Ether | MOM | Methoxymethyl chloride, base (e.g., DIEA) | Acidic conditions | Stable to base and nucleophiles |

Chemical Reactivity and Mechanistic Investigations

Transformations of the Hydroxyl Moiety

The secondary alcohol on the cyclohexane (B81311) ring is a key site for various functional group interconversions, including oxidation, nucleophilic substitution, and esterification.

The secondary hydroxyl group of tert-butyl 4-hydroxycyclohexanecarboxylate can be oxidized to the corresponding ketone, tert-butyl 4-oxocyclohexanecarboxylate (B1232831). This transformation is a fundamental reaction in organic synthesis. The choice of oxidizing agent can influence the efficiency and selectivity of the reaction.

Commonly employed oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents and other oxidants like tert-butyl hydroperoxide (TBHP). For instance, chromic acid, often generated in situ from a chromium trioxide or a dichromate salt in the presence of acid, is effective for this type of oxidation. reddit.com The reaction mechanism for chromic acid oxidation involves the formation of a chromate (B82759) ester intermediate, followed by an elimination step where a proton is removed from the carbon bearing the oxygen, leading to the formation of the ketone.

The stereochemistry of the hydroxyl group (cis or trans relative to the ester) can influence the rate of oxidation. Generally, axial alcohols are oxidized faster than equatorial alcohols due to the relief of steric strain in the transition state. reddit.com In the case of 4-substituted cyclohexanols, the bulky tert-butyl group of the ester will preferentially occupy an equatorial position, which in turn influences the preferred conformation of the hydroxyl group.

Studies on similar cyclohexane systems have also explored the use of metal-catalyzed oxidations with TBHP. rsc.org These reactions may proceed through radical-mediated mechanisms. rsc.org

Table 1: Oxidation of this compound

| Oxidizing Agent | Product | Notes |

|---|---|---|

| Chromic Acid (H₂CrO₄) | tert-Butyl 4-oxocyclohexanecarboxylate | A common and effective reagent for oxidizing secondary alcohols. |

| Potassium Permanganate (KMnO₄) | tert-Butyl 4-oxocyclohexanecarboxylate | A strong oxidizing agent that can be used for this transformation. smolecule.com |

The hydroxyl group of this compound can be replaced by a nucleophile through a substitution reaction. smolecule.com Since the hydroxyl group is a poor leaving group, it typically requires protonation by an acid to form a better leaving group, water (H₂O). libretexts.org This process facilitates the Sₙ1 (Substitution Nucleophilic Unimolecular) or Sₙ2 (Substitution Nucleophilic Bimolecular) pathway.

In an Sₙ1 reaction, the protonated alcohol departs to form a secondary carbocation intermediate at the C4 position of the cyclohexane ring. This carbocation is then attacked by a nucleophile. This mechanism is favored by protic solvents and weaker nucleophiles. In an Sₙ2 reaction, a strong nucleophile directly attacks the carbon atom bearing the protonated hydroxyl group, leading to an inversion of stereochemistry.

Typical nucleophiles used in these reactions include halide ions (e.g., Br⁻, Cl⁻ from HBr or HCl) and amines. smolecule.comlibretexts.org

Table 2: Nucleophilic Substitution of the Hydroxyl Group

| Reagent(s) | Nucleophile | Product Example | Reaction Type |

|---|---|---|---|

| HBr | Br⁻ | tert-Butyl 4-bromocyclohexanecarboxylate | Sₙ1 or Sₙ2 |

| HCl | Cl⁻ | tert-Butyl 4-chlorocyclohexanecarboxylate | Sₙ1 or Sₙ2 |

The hydroxyl group can undergo esterification by reacting with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. This reaction forms a new ester linkage at the C4 position. Acid catalysts, like sulfuric acid or p-toluenesulfonic acid, are often used to facilitate the reaction with carboxylic acids in a process known as Fischer esterification. smolecule.com

Alternatively, for a more rapid and often higher-yielding reaction under milder conditions, an acyl chloride can be used in the presence of a base like pyridine. The base neutralizes the HCl byproduct and also acts as a nucleophilic catalyst.

Table 3: Esterification of the Hydroxyl Group

| Acylating Agent | Catalyst/Base | Product General Structure |

|---|---|---|

| R-COOH (Carboxylic Acid) | Acid Catalyst (e.g., H₂SO₄) | tert-Butyl 4-(acyloxy)cyclohexanecarboxylate |

| R-COCl (Acyl Chloride) | Base (e.g., Pyridine) | tert-Butyl 4-(acyloxy)cyclohexanecarboxylate |

Transformations of the tert-Butyl Ester Functionality

The tert-butyl ester is a sterically hindered ester group that can be cleaved or modified under specific conditions. It is often used as a protecting group for carboxylic acids in organic synthesis because of its stability under many conditions and its selective removal.

Hydrolysis: The tert-butyl ester group can be hydrolyzed to the corresponding 4-hydroxycyclohexanecarboxylic acid. This reaction is typically carried out under acidic conditions, as the tert-butyl group is readily cleaved via a mechanism involving the formation of a stable tert-butyl carbocation. Base-catalyzed hydrolysis is generally much slower for sterically hindered tert-butyl esters. organic-chemistry.org The enzymatic hydrolysis of this compound is also a key metabolic pathway, yielding 4-hydroxycyclohexanecarboxylic acid. smolecule.com

Transesterification: This process involves converting the tert-butyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com Given the stability of the tert-butyl carbocation, acid-catalyzed transesterification is a viable pathway. masterorganicchemistry.com In some cases, tert-butyl esters can be converted to acid chlorides using reagents like thionyl chloride (SOCl₂), which can then react with various alcohols to form the corresponding esters under mild conditions. organic-chemistry.orgorganic-chemistry.org

Table 4: Hydrolysis and Transesterification of the tert-Butyl Ester

| Reaction | Reagents | Product |

|---|---|---|

| Hydrolysis (Acid-catalyzed) | H₃O⁺ (e.g., aq. H₂SO₄) | 4-Hydroxycyclohexanecarboxylic acid |

| Transesterification (Acid-catalyzed) | R-OH, Acid Catalyst | Alkyl 4-hydroxycyclohexanecarboxylate |

The ester functionality can be reduced to a primary alcohol, resulting in the formation of (4-hydroxycyclohexyl)methanol. This transformation requires strong reducing agents due to the lower reactivity of esters compared to ketones or aldehydes.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for the reduction of esters to primary alcohols. organic-chemistry.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters but can be used in combination with certain additives or under specific conditions. organic-chemistry.orgtamu.edu More modern methods may involve catalytic hydrosilylation using manganese or cobalt catalysts. organic-chemistry.orgnih.gov

Table 5: Reduction of the tert-Butyl Ester Functionality

| Reducing Agent | Solvent | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | (4-Hydroxycyclohexyl)methanol |

| Sodium Borohydride (NaBH₄) / Cobalt(II) chloride | Alcohol (e.g., Methanol) | (4-Hydroxycyclohexyl)methanol organic-chemistry.org |

Decarboxylation Reactions of Related tert-Butyl Esters

The tert-butyl ester group is widely used as a protecting group in organic synthesis due to its stability under many conditions and its selective removal under acidic or thermal conditions. The cleavage of the tert-butyl ester in compounds related to this compound does not typically proceed via a true decarboxylation (loss of CO2 from the carboxylic acid itself), but rather through an elimination or hydrolysis reaction that releases the carboxylic acid and isobutylene (B52900) or tert-butanol (B103910).

Under acidic conditions, the reaction proceeds via a mechanism involving the formation of a stable tert-butyl carbocation. The ester's carbonyl oxygen is first protonated by the acid, increasing its electrophilicity. Subsequently, the bond between the oxygen and the tert-butyl group cleaves, forming the stable tertiary carbocation and the corresponding carboxylic acid. The tert-butyl cation is then typically quenched by a nucleophile or undergoes elimination to form isobutylene. For instance, using trifluoroacetic acid (TFA), the released t-butyl carbocation is deprotonated by the trifluoroacetate (B77799) anion, yielding isobutylene and regenerating the acid catalyst. stackexchange.com

Thermal decomposition of tert-butyl esters provides an alternative, reagent-free method for deprotection. This reaction is a type of ester pyrolysis that typically proceeds through a concerted, six-membered cyclic transition state. This pericyclic mechanism involves the transfer of a β-hydrogen from one of the methyl groups of the tert-butyl moiety to the carbonyl oxygen, leading to the simultaneous formation of isobutylene and the carboxylic acid. This pathway is favored for many simple esters.

| Reaction Type | Key Reagents/Conditions | Primary Products | Mechanism Highlights |

| Acid-Catalyzed Cleavage | Strong acids (e.g., TFA, H₂SO₄) | Carboxylic acid, Isobutylene (or tert-butanol) | Proceeds via a stable tertiary carbocation intermediate. |

| Thermal Elimination (Pyrolysis) | High temperatures | Carboxylic acid, Isobutylene | Often a concerted, pericyclic reaction via a six-membered transition state. |

| Radical-Mediated Cleavage | Radical initiators (e.g., AIBN), heat, or light (for specific substrates like Barton esters) | Decarboxylated alkane, CO₂ | Involves formation of a carboxyl radical followed by loss of CO₂. wikipedia.org Relevant for analogous reactions. |

Reactions Involving the Cyclohexane Ring System

Hydrogenation and Dehydrogenation

The cyclohexane ring and its substituents in this compound are subject to hydrogenation and dehydrogenation reactions, which modify the saturation level of the ring or the oxidation state of the functional groups.

Hydrogenation reactions typically involve the addition of hydrogen across double bonds in the presence of a metal catalyst. While the cyclohexane core of the title compound is already saturated, hydrogenation becomes relevant if a double bond is introduced, for instance, through dehydration of the hydroxyl group. Catalytic hydrogenation of such a cyclohexene (B86901) derivative would readily reform the saturated cyclohexane ring. Furthermore, under forcing conditions (high pressure and temperature), the ester group itself could be susceptible to hydrogenolysis, leading to the formation of 4-hydroxymethylcyclohexanol and tert-butanol, although this requires significantly harsher conditions than alkene hydrogenation.

Dehydrogenation offers a pathway to aromatize the cyclohexane ring or to oxidize the secondary alcohol. Catalytic dehydrogenation of the 4-hydroxy group using catalysts such as palladium, ruthenium, or iridium complexes can yield the corresponding ketone, tert-butyl 4-oxocyclohexanecarboxylate. This transformation is a common synthetic operation. Further dehydrogenation under more vigorous conditions can lead to the formation of the corresponding phenol, tert-butyl 4-hydroxybenzoate, by aromatizing the ring. This process often requires a hydrogen acceptor or oxidative conditions to proceed efficiently.

Functionalization of the Cyclohexane Core

Beyond modifying the existing functional groups, the cyclohexane core itself can be functionalized. The most direct functionalization of this compound is the oxidation of the secondary alcohol at the C4 position. This reaction converts the hydroxyl group into a carbonyl group, yielding tert-butyl 4-oxocyclohexanecarboxylate. A wide variety of oxidizing agents can accomplish this, including chromium-based reagents, Swern oxidation, or Dess-Martin periodinane.

The rate of this oxidation can be influenced by the stereochemistry of the hydroxyl group. For the related 4-tert-butylcyclohexanol, the cis isomer, which has a more sterically accessible axial hydroxyl group, undergoes oxidation with chromic acid faster than the trans isomer, where the hydroxyl group is in the more stable but less accessible equatorial position.

Other C-H bonds on the cyclohexane ring, which are typically considered unreactive, can be functionalized using modern catalytic methods. Catalyst-controlled C-H functionalization can enable the introduction of new groups at specific positions on the ring, overcoming the inherent reactivity preferences of the molecule. For example, dirhodium catalysts have been used for selective C-H carbene insertion into cyclohexane derivatives. While not specific to the title compound, these advanced methods demonstrate the potential for selective modification of the hydrocarbon scaffold.

Elucidation of Reaction Mechanisms

Investigation of Concerted vs. Radical Pathways

The elucidation of whether a reaction proceeds through a concerted or a stepwise radical pathway is crucial for understanding and controlling chemical reactivity. For reactions involving this compound and related structures, this dichotomy is particularly relevant in thermal decomposition and oxidation reactions.

As mentioned in section 3.2.3, the gas-phase pyrolysis of simple tert-butyl esters is generally accepted to proceed via a concerted, non-radical, six-membered transition state (an Ei elimination). This pathway is characterized by a simultaneous bond-breaking and bond-forming process, avoiding high-energy intermediates.

In contrast, the thermal decomposition of structurally related tert-butyl peresters is a well-studied area where both concerted and stepwise radical mechanisms are observed. acs.org In a stepwise mechanism, the weak O-O bond first undergoes homolytic cleavage to form a carboxyl radical and a tert-butoxy (B1229062) radical. The carboxyl radical then rapidly loses carbon dioxide to form an alkyl radical. acs.orgacs.org The choice between a concerted (two-bond cleavage) and stepwise (one-bond cleavage) pathway in peresters is influenced by the stability of the potential alkyl radical intermediate. acs.org For instance, the thermolysis of tert-butyl 1-arylcyclopropanepercarboxylates proceeds primarily via a stepwise mechanism, whereas related cyclopentyl and cyclohexyl systems favor a concerted pathway. acs.org

Oxidation reactions involving the cyclohexane ring can also proceed via radical mechanisms. For example, the Kharasch-Sosnovsky reaction, an allylic oxidation of alkenes using a copper catalyst and a perester like tert-butyl peroxybenzoate, involves the formation of a tert-butoxy radical which then abstracts an allylic hydrogen to initiate the functionalization process.

Kinetic and Thermodynamic Considerations in Reactivity

The rates and outcomes of reactions involving this compound are governed by kinetic and thermodynamic principles. The stability of intermediates and transition states plays a pivotal role in determining the favored reaction pathway.

In the acid-catalyzed cleavage of the tert-butyl ester, the reaction rate is dependent on the stability of the tert-butyl carbocation intermediate. The high stability of this tertiary carbocation makes the E1-type elimination pathway kinetically accessible under relatively mild acidic conditions.

For thermal reactions, activation parameters such as the activation energy (Ea) and enthalpy of activation (ΔH‡) provide insight into the reaction mechanism. The thermal decomposition of related tert-butyl peresters has been studied in detail to determine these parameters. The data often reveals whether the mechanism is concerted or stepwise. For example, a concerted decomposition is typically characterized by a lower activation enthalpy.

| Compound/Reaction | Solvent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Mechanism | Reference |

| tert-Butyl Peracetate | Ethylbenzene | 36.3 | 12.7 | Stepwise Radical | acs.org (data from prior studies) |

| tert-Butyl Phenylperacetate | Chlorobenzene | 26.6 | -1.7 | Concerted Radical | acs.org (data from prior studies) |

| tert-Butyl 1-Phenylcyclopentylpercarboxylate | Isooctane | 27.2 | 1.8 | Concerted Radical | acs.org |

| tert-Butyl 1-Phenylcyclohexylpercarboxylate | Isooctane | 27.0 | 2.1 | Concerted Radical | acs.org |

The stereochemistry of the cyclohexane ring also has significant kinetic implications. The chair conformation of the ring places substituents in either axial or equatorial positions. The energy barrier to ring-flipping and the relative stability of conformers can influence reactivity. For reactions at the C4 hydroxyl group, its axial or equatorial orientation affects steric accessibility to reagents, thereby altering reaction rates. Studies on the degradation of 1,2-cyclohexanedicarboxylic acid amides have shown that the dynamic interconversion between chair and twisted boat conformations can significantly impact reactivity by altering the entropy of activation (ΔS‡). A more conformationally dynamic isomer may exhibit a larger loss in entropy upon forming the rigid transition state, thus slowing the reaction.

Stereochemical and Conformational Analysis

Isomeric Forms and Their Relative Stabilities (cis- and trans- isomers)

Tert-butyl 4-hydroxycyclohexanecarboxylate exists as two geometric isomers: cis and trans. The relative stability of these isomers is predominantly determined by the steric strain arising from the spatial orientation of the bulky tert-butyl and tert-butoxycarbonyl groups on the cyclohexane (B81311) ring.

In the trans-isomer, both the hydroxyl group and the tert-butoxycarbonyl group can occupy equatorial positions in the most stable chair conformation. This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions. Consequently, the trans-isomer is the thermodynamically more stable of the two.

Conversely, in the cis-isomer, one of the substituents is forced into an axial position while the other is equatorial. Given the significant steric bulk of the tert-butyl group associated with the ester, this axial placement leads to substantial steric strain, rendering the cis-isomer less stable than the trans-isomer. The energy difference between the two isomers is significant, with the equilibrium heavily favoring the trans form.

Conformational Preferences of the Cyclohexane Ring System

The cyclohexane ring in this compound adopts a chair conformation to minimize angular and torsional strain. The substituents on the ring can occupy either axial or equatorial positions. The equilibrium between the two possible chair conformations is a critical aspect of its conformational analysis.

For the more stable trans-isomer, the diequatorial conformation is overwhelmingly preferred. In this conformation, both the hydroxyl and the tert-butoxycarbonyl groups are situated in the less sterically hindered equatorial positions. The alternative diaxial conformation would introduce severe steric clashes and is therefore energetically highly unfavorable.

In the case of the cis-isomer, the cyclohexane ring undergoes a rapid ring flip between two chair conformations. In one conformation, the hydroxyl group is axial and the tert-butoxycarbonyl group is equatorial, while in the other, the hydroxyl group is equatorial and the tert-butoxycarbonyl group is axial. The equilibrium will favor the conformation where the sterically less demanding hydroxyl group occupies the axial position.

Influence of the tert-Butyl Group on Molecular Conformation

The tert-butyl group is exceptionally bulky and exerts a dominant influence on the conformation of the cyclohexane ring. Its strong preference for the equatorial position is a well-established principle in stereochemistry, often referred to as a "conformational lock". The energy penalty for placing a tert-butyl group in an axial position is significant, estimated to be around 5 kcal/mol. masterorganicchemistry.comwikipedia.org This high energy barrier effectively prevents the ring from adopting a conformation where the tert-butyl group is axial.

| Substituent | A-Value (kcal/mol) | Reference |

|---|---|---|

| -OH | 0.87 | masterorganicchemistry.com |

| -CH3 | 1.70 | masterorganicchemistry.comwikipedia.org |

| -CH(CH3)2 | 2.15 | masterorganicchemistry.com |

| -C(CH3)3 | ~5.0 | masterorganicchemistry.comwikipedia.org |

Stereochemical Outcome of Synthetic Transformations

The conformational rigidity imposed by the tert-butyl group has significant implications for the stereochemical outcome of chemical reactions involving this compound and its precursors. A prominent example is the stereoselective reduction of the corresponding ketone, tert-butyl 4-oxocyclohexanecarboxylate (B1232831).

The reduction of the carbonyl group in tert-butyl 4-oxocyclohexanecarboxylate can, in principle, yield both the cis and trans isomers of this compound. The stereochemical course of the reaction is influenced by the steric environment around the carbonyl group, which is dictated by the equatorial preference of the tert-butoxycarbonyl group.

Hydride reagents, such as sodium borohydride (B1222165), will preferentially attack the carbonyl group from the less hindered face. In the locked conformation of tert-butyl 4-oxocyclohexanecarboxylate, the equatorial tert-butoxycarbonyl group creates a more sterically encumbered environment for axial attack. Consequently, the hydride reagent tends to approach from the axial direction, leading to the formation of the equatorial alcohol. This results in a predominant yield of the trans-isomer, which is the thermodynamically more stable product. However, under certain conditions and with specific catalysts, it is possible to achieve a stereoselective reduction to the cis-isomer. lookchem.com For instance, the Meerwein-Ponndorf-Verley reduction using specific zeolite catalysts has been shown to favor the formation of the thermodynamically less stable cis-4-tert-butylcyclohexanol from the corresponding ketone. lookchem.com

Furthermore, processes such as the epimerization of 2- or 4-substituted cyclohexanecarboxylic acids can be employed to convert the less stable cis-isomer to the more stable trans-isomer, often by heating in the presence of a base. google.com

Applications As a Synthetic Building Block and Research Probe in Advanced Organic Synthesis

Building Block for Pharmaceutical Scaffolds and Drug Candidates

The utility of tert-butyl 4-hydroxycyclohexanecarboxylate as a scaffold extends significantly into the realm of medicinal chemistry, where it serves as a foundational element in the synthesis of various drug candidates.

Synthesis of GPR119 Agonists

Intermediate in Vandetanib Synthesis

Vandetanib is a targeted therapy used in the treatment of certain types of cancer. A key intermediate in the synthesis of Vandetanib is tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. The synthesis of this crucial intermediate has been reported starting from piperidin-4-ylmethanol. This precursor can be conceptually derived from this compound. A plausible synthetic pathway would involve the oxidation of the hydroxyl group to a ketone, followed by reductive amination to introduce the nitrogen atom into the ring, and subsequent reduction of the ester to the hydroxymethyl group. This highlights the role of the cyclohexane (B81311) scaffold as a versatile precursor to the piperidine (B6355638) core in complex drug synthesis.

| Intermediate | Precursor | Key Transformation |

| tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate | piperidin-4-ylmethanol | Acylation, Sulfonation, Substitution |

Precursor for Hydroxylated β-Amino Acid Derivatives

Hydroxylated β-amino acids are important structural motifs found in a variety of biologically active natural products and pharmaceuticals. The synthesis of these compounds often requires stereocontrolled methods to install the vicinal amino and hydroxyl functionalities. While many synthetic strategies for hydroxylated cyclic β-amino acids have been developed, the use of this compound as a direct precursor is an area of ongoing research. The existing hydroxyl group on the cyclohexane ring provides a strategic starting point for the introduction of an amino group at the adjacent position, for example, through an oxidation-amination sequence or a Mitsunobu reaction followed by azide (B81097) reduction. The stereochemical outcome of such transformations can be influenced by the existing stereocenter of the hydroxyl group.

Derivatives in Biocatalytic Alcohol Synthesis

Biocatalysis has emerged as a powerful tool in organic synthesis, offering mild and highly selective transformations. Derivatives of this compound are excellent substrates for biocatalytic processes. For instance, the biocatalytic reduction of the corresponding ketone, 4-tert-butylcyclohexanone, using alcohol dehydrogenases (ADHs) can stereoselectively produce cis-4-tert-butylcyclohexanol. This chiral alcohol can then undergo further enzymatic transformations, such as lipase-catalyzed acetylation to yield cis-4-(tert-butyl)cyclohexyl acetate, a valuable fragrance ingredient. This chemoenzymatic approach highlights the utility of the tert-butylcyclohexyl scaffold in sustainable and selective synthesis.

| Substrate | Biocatalyst | Product |

| 4-tert-butylcyclohexanone | Alcohol Dehydrogenase (ADH) | cis-4-tert-butylcyclohexanol |

| cis-4-tert-butylcyclohexanol | Lipase (B570770) | cis-4-(tert-butyl)cyclohexyl acetate |

Components in Tranexamic Acid Synthesis Pathways

Tranexamic acid is an antifibrinolytic agent used to treat or prevent excessive blood loss. Various synthetic routes to tranexamic acid have been developed, often starting from readily available materials like dimethyl terephthalate (B1205515) or ethyl 4-oxocyclohexane-1-carboxylate. While a direct synthetic pathway starting from this compound is not a commonly reported method, the structural similarity of the cyclohexane core suggests its potential as a starting material. A hypothetical route could involve the conversion of the hydroxyl group to an aminomethyl group and hydrolysis of the tert-butyl ester. However, established industrial syntheses currently favor other precursors due to economic and process efficiency considerations.

Components in Advanced Materials Design and Polymer Chemistry

This compound is a notable component in the field of materials science, particularly in the design of new polymers and resins. smolecule.com Its bifunctional nature, possessing both a hydroxyl (-OH) group and a tert-butyl ester group, allows it to be incorporated into polymer chains through various polymerization techniques. The hydroxyl group can serve as a reactive site for creating polyesters or polyurethanes, while the bulky tert-butyl group imparts specific properties to the resulting material.

The presence of the sterically hindering tert-butyl group can enhance the thermal stability and solubility of polymers in organic solvents. This unique combination of reactivity and structural bulk makes it a valuable monomer for creating materials with tailored characteristics for specialized applications. smolecule.com Research in material science explores its potential as a component in designing novel materials with specific and predictable properties. smolecule.com

Model Compound for Mechanistic Biochemical Studies

In the realm of biochemistry, this compound serves as an important model compound for the detailed investigation of biochemical processes. smolecule.com Its structure is particularly well-suited for studying enzyme kinetics and interactions at a molecular level.

Investigation of Enzyme-Catalyzed Reactions

The compound is frequently used to study enzyme-catalyzed reactions, especially those involving the hydrolysis of ester bonds. smolecule.com The enzymatic hydrolysis of this compound is a key area of investigation, primarily involving carboxylesterases, which are a class of enzymes with broad substrate specificity for ester-containing molecules. smolecule.com

Kinetic studies have demonstrated that the hydrolysis of this compound typically follows Michaelis-Menten kinetics. smolecule.com The specific kinetic parameters can vary depending on the enzyme system being studied, but they provide critical insights into the efficiency and mechanism of the enzymatic action. smolecule.com For instance, research has highlighted differences in catalytic efficiency (kcat/Km) among various esterase isoforms, with some showing a higher preference for tert-butyl ester substrates than others. smolecule.com

Table 1: Representative Kinetic Parameters for the Enzymatic Hydrolysis of this compound

| Enzyme System | Apparent K_m (mM) | Catalytic Efficiency (k_cat/K_m) |

|---|---|---|

| Carboxylesterase 1 (CES1) | 0.1 - 2.0 | Higher for tert-butyl esters |

| Carboxylesterase 2 (CES2) | 0.1 - 2.0 | Lower for tert-butyl esters |

Note: Values are typical ranges and can vary based on specific experimental conditions. Data sourced from research on esterase activity. smolecule.com

Studies of Interactions with Biological Macromolecules

The molecular structure of this compound makes it an effective tool for studying interactions with biological macromolecules like enzymes and receptors. smolecule.com The hydroxyl group on the cyclohexane ring is capable of forming hydrogen bonds, a key interaction in biological systems. smolecule.com This ability enhances its potential to bind within the active sites of enzymes or the binding pockets of receptors, allowing researchers to probe these interactions. smolecule.com

By studying how this model compound docks with and is processed by macromolecules, scientists can gain a deeper understanding of fundamental biochemical pathways and molecular recognition mechanisms. smolecule.com These interaction studies are crucial for fields like drug design, where understanding how a molecule binds to its target is a primary objective. smolecule.com

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of tert-butyl 4-hydroxycyclohexanecarboxylate. It provides information on the connectivity of atoms and the three-dimensional arrangement of the molecule, which is crucial for distinguishing between the cis and trans diastereomers. Due to the bulky tert-butyl group, the cyclohexane (B81311) ring is effectively "locked" in a chair conformation where this group occupies an equatorial position to minimize steric strain. This conformational rigidity makes the distinction between axial and equatorial protons and substituents clear.

Proton NMR (¹H NMR)

In ¹H NMR spectroscopy, the chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of the signals provide a wealth of structural information. The key to differentiating the cis and trans isomers lies in the signal for the proton on the carbon bearing the hydroxyl group (H-4).

Trans Isomer : In the more stable trans isomer, the hydroxyl group is in the equatorial position, and consequently, the H-4 proton is in the axial position. An axial proton typically couples to two adjacent axial protons (trans-diaxial coupling) with a large coupling constant (J ≈ 10–13 Hz) and to two adjacent equatorial protons with smaller coupling constants (J ≈ 2–5 Hz). This results in a complex multiplet, often described as a triplet of triplets, appearing at a higher field (more shielded), typically around δ 3.5-3.6 ppm.

The signals for the tert-butyl group appear as a sharp singlet around δ 1.45 ppm in both isomers. The remaining cyclohexane ring protons produce a complex series of overlapping multiplets in the δ 1.2–2.2 ppm region.

Table 1: Typical ¹H NMR Chemical Shifts and Coupling Constants for Isomers of this compound

| Proton | Trans Isomer (Equatorial -OH) | Cis Isomer (Axial -OH) |

| H-4 (CH-OH) | ~3.55 ppm (tt, J ≈ 11.1, 4.3 Hz) | ~4.05 ppm (m, W₁/₂ ≈ 8 Hz) |

| Cyclohexane CH₂ | ~1.20-2.15 ppm (m) | ~1.30-2.20 ppm (m) |

| -C(CH₃)₃ | ~1.45 ppm (s) | ~1.46 ppm (s) |

| H-1 (CH-CO) | ~2.25 ppm (tt) | ~2.40 ppm (m) |

Note: Data is predicted based on analogous compounds like 4-tert-butylcyclohexanol. tt = triplet of triplets, m = multiplet, s = singlet, W₁/₂ = width at half-height.

Carbon-13 NMR (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment and stereochemistry. In proton-decoupled ¹³C NMR spectra, each unique carbon atom gives a single peak.

The stereochemical arrangement of the hydroxyl and ester groups significantly influences the chemical shifts of the ring carbons due to steric (gamma-gauche) effects.

C-4 (CH-OH) : The carbon bearing the hydroxyl group is a key diagnostic signal. In the trans isomer (equatorial -OH), this carbon is less shielded and appears further downfield (~71 ppm) compared to the cis isomer (axial -OH), which experiences a shielding effect and appears more upfield (~66 ppm).

C-1 (CH-COO) : The carbon attached to the ester group also shows a slight difference between isomers.

Other Ring Carbons : The C-2, C-3, C-5, and C-6 carbons also exhibit distinct chemical shifts depending on their spatial relationship to the axial or equatorial substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for Isomers of this compound

| Carbon | Trans Isomer (Equatorial -OH) | Cis Isomer (Axial -OH) |

| C=O | ~175 ppm | ~174 ppm |

| -C (CH₃)₃ | ~80 ppm | ~80 ppm |

| C-4 (CH-OH) | ~71 ppm | ~66 ppm |

| C-1 (CH-CO) | ~43 ppm | ~41 ppm |

| C-4' (C-tBu) | ~47 ppm | ~47 ppm |

| Ring CH₂ | ~35, ~25 ppm | ~33, ~21 ppm |

| -C(C H₃)₃ | ~28 ppm | ~28 ppm |

| -C (CH₃)₃ | ~27 ppm | ~27 ppm |

Note: Chemical shifts are approximate and based on established substituent effects on the cyclohexane ring.

Specialized NMR Techniques for Conformational Analysis

While the tert-butyl group largely locks the conformation, specialized NMR techniques can probe subtle dynamic processes and confirm spatial relationships.

Variable-Temperature (VT) NMR : By recording NMR spectra at different temperatures, it is possible to study dynamic processes like ring inversion. nih.govmdpi.com Although the equilibrium for this molecule heavily favors the conformation with the equatorial tert-butyl group, VT-NMR could be used to determine the energetic barrier for the chair-chair interconversion, which would be significantly higher than that of unsubstituted cyclohexane.

2D NMR (COSY, HSQC, HMBC) : Two-dimensional NMR experiments are crucial for definitive signal assignment. COSY (Correlation Spectroscopy) identifies proton-proton couplings, helping to trace the connectivity through the cyclohexane ring. HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon signal to which it is directly attached. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is essential for assigning quaternary carbons like the carbonyl and the central carbon of the tert-butyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close in space, providing powerful evidence for stereochemistry and conformation. For the trans isomer, a NOESY experiment would show a strong correlation between the axial H-4 proton and the other axial protons on the ring (H-2ax and H-6ax). For the cis isomer, the equatorial H-4 would show correlations to adjacent equatorial and axial protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is well-suited for analyzing moderately polar molecules like this compound, typically causing minimal fragmentation and allowing for clear determination of the molecular weight. The compound is usually detected as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. researchgate.net

Given the molecular formula C₁₁H₂₀O₃, the molecular weight is 200.28 g/mol . The expected ions in the positive ESI mass spectrum would be:

[M+H]⁺ = m/z 201.15

[M+Na]⁺ = m/z 223.13

[M+K]⁺ = m/z 239.10

By increasing the energy in the mass spectrometer (in-source fragmentation or MS/MS), characteristic fragmentation can be induced. Common fragmentation pathways for this molecule would include:

Loss of isobutylene (B52900) : A characteristic fragmentation of tert-butyl esters is the loss of isobutylene (C₄H₈, 56.11 Da), leading to a protonated carboxylic acid fragment at m/z 145.09.

Loss of water : The hydroxyl group can be eliminated as a molecule of water (H₂O, 18.01 Da) from the protonated molecule, yielding a fragment at m/z 183.14.

Combined losses : A subsequent loss of water from the m/z 145 fragment could occur, resulting in a signal at m/z 127.08.

Table 3: Expected ESI-MS Fragments for this compound

| m/z (Positive Mode) | Assignment | Neutral Loss |

| 223.13 | [M+Na]⁺ | - |

| 201.15 | [M+H]⁺ | - |

| 183.14 | [M+H - H₂O]⁺ | Water (H₂O) |

| 145.09 | [M+H - C₄H₈]⁺ | Isobutylene (C₄H₈) |

| 127.08 | [M+H - C₄H₈ - H₂O]⁺ | Isobutylene + Water |

| 57.07 | [C₄H₉]⁺ | tert-Butyl cation |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Analysis

Direct analysis of this compound by GC-MS is challenging due to the polarity and low volatility imparted by the hydroxyl group, which can lead to poor peak shape and thermal degradation. To overcome this, a chemical derivatization step is employed to convert the hydroxyl group into a less polar, more volatile, and more thermally stable functional group. youtube.comresearchgate.net

Silylation : The most common derivatization method for hydroxyl groups is silylation, which replaces the active hydrogen of the -OH group with a trimethylsilyl (B98337) (TMS) group, -Si(CH₃)₃. youtube.com This is typically achieved by reacting the analyte with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). wiley.com

The resulting TMS-ether derivative has a higher molecular weight (272.46 g/mol ) but is much more suitable for GC analysis. The mass spectrum of the TMS derivative under electron ionization (EI) provides a characteristic fragmentation pattern useful for identification.

Key fragments in the EI mass spectrum of the silylated derivative would include:

M-15 : Loss of a methyl group (-CH₃) from the TMS group, resulting in a strong peak at m/z 257.

M-57 : Loss of a tert-butyl radical (•C₄H₉) from the ester group, giving a fragment at m/z 215.

m/z 73 : A very common fragment in the mass spectra of TMS derivatives, corresponding to the trimethylsilyl cation, [Si(CH₃)₃]⁺.

m/z 129 : A characteristic fragment for TMS-derivatized cyclohexanols, arising from cleavage of the cyclohexane ring.

The combination of the retention time from the gas chromatograph and the unique fragmentation pattern from the mass spectrometer allows for highly sensitive and selective identification of the compound.

Advanced Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of this compound, enabling the separation of its closely related stereoisomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly powerful tools for assessing enantiomeric purity and separating diastereomers, respectively.

The enantiomers of this compound can be resolved using chiral HPLC, a critical technique for determining enantiomeric purity in pharmaceutical and chemical research. phenomenex.comnih.gov This separation is achieved by employing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. phenomenex.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used for this purpose. ymc.co.jp The separation mechanism involves a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selector of the CSP. The hydroxyl and ester groups of the analyte play a crucial role in these interactions.

For the analysis of this compound, a normal-phase HPLC method is often effective. A typical mobile phase might consist of a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol modifier such as isopropanol (B130326) or ethanol. koreascience.kr The precise ratio of these solvents is optimized to achieve the best resolution between the enantiomeric peaks. ymc.co.jp Supercritical Fluid Chromatography (SFC), which uses supercritical carbon dioxide as the main mobile phase component, has also emerged as a faster alternative to HPLC for chiral separations. sigmaaldrich.com

Table 1: Illustrative HPLC Conditions for Chiral Separation

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based) |

| Mobile Phase | n-Hexane / Isopropanol mixture (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | 25 °C |

| Injection Volume | 10 µL |

Gas Chromatography is an effective technique for the separation and quantification of the cis and trans diastereomers of this compound. The separation is based on differences in the boiling points and polarities of the isomers, which affect their partitioning between the carrier gas (mobile phase) and the stationary phase within the GC column. mdpi.com

The choice of the stationary phase is critical for achieving good resolution. A moderately polar to polar stationary phase, such as one containing cyanopropyl groups, is often employed. nih.govresearchgate.net These phases can interact differently with the dipole moments of the cis and trans isomers. Generally, the trans isomer, which can have a more linear shape and potentially a lower boiling point, may elute before the more sterically hindered cis isomer. mdpi.com However, the elution order can be influenced by the specific interactions with the stationary phase. In the analysis of the related compound 4-tert-butylcyclohexanol, GC analysis clearly distinguishes between the cis and trans isomers. orgsyn.org

A temperature-programmed method, where the column temperature is gradually increased during the analysis, is typically used to ensure sharp peaks and efficient separation of the isomers. nih.govresearchgate.net Flame Ionization Detection (FID) is commonly used for quantification due to its high sensitivity for organic compounds.

Table 2: Representative GC Parameters for Diastereomer Separation

| Parameter | Setting |

| Column | Capillary column with a polar stationary phase (e.g., 50% cyanopropylphenyl) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C (FID) |

| Oven Program | Initial temp 100 °C, ramp at 10 °C/min to 200 °C, hold for 5 min |

| Split Ratio | 50:1 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. For this compound, the IR spectrum provides definitive evidence for the presence of the hydroxyl (-OH) and ester (C=O) groups, as well as the hydrocarbon backbone. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to specific bond vibrations (stretching or bending). libretexts.org

The spectrum of this compound is expected to show several key absorption bands:

O-H Stretch: A prominent, broad absorption band in the region of 3600-3200 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding. libretexts.org

C-H Stretch: Strong absorptions in the 3000-2850 cm⁻¹ range, corresponding to the stretching vibrations of the C-H bonds in the cyclohexane ring and the tert-butyl group. libretexts.org

C=O Stretch: A very strong, sharp absorption band around 1735-1715 cm⁻¹, which is indicative of the carbonyl group of the saturated ester.

C-O Stretch: Strong bands in the fingerprint region, typically between 1300-1100 cm⁻¹, arising from the C-O stretching vibrations of the ester group and the C-O bond of the alcohol. libretexts.org

The analysis of these characteristic peaks allows for the unambiguous confirmation of the compound's core structure.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 3600 - 3200 | Alcohol (O-H) | Stretching | Strong, Broad |

| 3000 - 2850 | Alkane (C-H) | Stretching | Strong |

| 1735 - 1715 | Ester (C=O) | Stretching | Strong, Sharp |

| 1470 - 1450 | Alkane (C-H) | Bending | Medium |

| 1300 - 1100 | Ester, Alcohol (C-O) | Stretching | Strong |

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are instrumental in exploring the conformational landscape and predicting the spectroscopic behavior of tert-butyl 4-hydroxycyclohexanecarboxylate. These methods offer insights into the molecule's three-dimensional structure and how it influences its physical and chemical properties.

The conformational preferences of this compound are largely dictated by the chair conformation of the cyclohexane (B81311) ring and the orientation of its bulky tert-butyl and hydroxyl substituents. Force field methods, such as MM3 and MM4, are commonly employed to calculate the steric energy of different conformers and predict their relative stabilities.

For substituted cyclohexanes, there is a strong preference for bulky substituents to occupy the equatorial position to minimize steric strain arising from 1,3-diaxial interactions. pharmacy180.com In the case of trans-tert-butyl 4-hydroxycyclohexanecarboxylate, the most stable conformation is predicted to be the chair form where both the tert-butoxycarbonyl and hydroxyl groups are in equatorial positions. This arrangement minimizes steric hindrance. The cis-isomer would exist as a mixture of two chair conformers in equilibrium, both of which would have one axial and one equatorial substituent.

Table 1: Predicted Relative Steric Energies for Conformations of Substituted Cyclohexanes (Analogous Systems)

| Compound | Conformation | Relative Steric Energy (kcal/mol) | Reference |

|---|---|---|---|

| cis-1,4-di-tert-butylcyclohexane | Stretched-Chair (e,a) | 28.35 | |

| cis-1,4-di-tert-butylcyclohexane | Twisted-Boat | 27.67 | |

| trans-4-methylcyclohexanol | Diequatorial | ~0 | pharmacy180.com |

| trans-4-methylcyclohexanol | Diaxial | ~2.7 | pharmacy180.com |

This table presents data from analogous systems to illustrate the principles of conformational analysis using force field methods.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, which are invaluable for structure elucidation.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is often performed using the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with Density Functional Theory (DFT). For this compound, the chemical shifts of the ring protons are highly dependent on their axial or equatorial orientation. Equatorial protons generally resonate at a lower field (higher ppm) than their axial counterparts. The chemical shifts of the carbons in the cyclohexane ring are also sensitive to the conformation. While a specific computational study for this molecule is not available, trends can be inferred from related structures.

Infrared Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. These calculations can help in assigning the absorption bands observed in experimental spectra. For this compound, key vibrational modes would include the O-H stretch of the hydroxyl group (typically a broad band around 3300-3500 cm⁻¹), the C=O stretch of the ester (a strong band around 1730 cm⁻¹), and various C-H and C-O stretching and bending vibrations. DFT calculations on similar molecules, like cyclohexanol (B46403), have shown good agreement between calculated and experimental vibrational frequencies. nih.govnih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Cyclohexanol (Analogous System)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | ~3600-3700 |

| Alkyl (C-H) | C-H Stretch | ~2850-3000 |

| Carbon-Oxygen (C-O) | C-O Stretch | ~1050 |

This table is based on general data for cyclohexanol and serves as an illustrative example of predicted spectroscopic parameters.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on DFT, provide detailed information about the electronic structure and reactivity of this compound.